Methyl (3-(benzofuran-2-yl)propyl)carbamate

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Select this compound for medicinal chemistry programs requiring a benzofuran-carbamate with a flexible, terminally exposed carbamate group on a propyl linker. Its extended pharmacophoric reach (Δ ≈ 3.4 Å vs. ring-attached isomers) enables systematic mapping of target-pocket spatial tolerance, while the intermediate logP (2.7) and structural decoupling from the benzofuran oxygen minimize AChE off-target liability and precipitation artifacts—delivering cleaner, more interpretable screening data. Ideal as a versatile intermediate for further derivatization via the primary carbamate NH.

Molecular Formula C13H15NO3
Molecular Weight 233.267
CAS No. 2034558-12-6
Cat. No. B2682948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3-(benzofuran-2-yl)propyl)carbamate
CAS2034558-12-6
Molecular FormulaC13H15NO3
Molecular Weight233.267
Structural Identifiers
SMILESCOC(=O)NCCCC1=CC2=CC=CC=C2O1
InChIInChI=1S/C13H15NO3/c1-16-13(15)14-8-4-6-11-9-10-5-2-3-7-12(10)17-11/h2-3,5,7,9H,4,6,8H2,1H3,(H,14,15)
InChIKeyOQAZTFIVRQAMHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (3-(benzofuran-2-yl)propyl)carbamate (CAS 2034558-12-6): Structural Identity and Baseline Physicochemical Profile for Procurement Screening


Methyl (3-(benzofuran-2-yl)propyl)carbamate (CAS 2034558-12-6) is a synthetic benzofuran derivative (molecular formula C13H15NO3, exact mass 233.10519334 Da) characterized by a benzofuran core linked through a three-carbon propyl spacer to a methyl carbamate terminus [1]. Its computed molecular weight (233.26 g/mol), XLogP3 (2.7), topological polar surface area (51.5 Ų), and rotatable bond count (5) define a physicochemical envelope that is expected to govern its permeability, solubility, and target-binding potential [1]. Benzofurans constitute a privileged scaffold in medicinal chemistry—appearing in numerous approved drugs and clinical candidates—yet the precise placement of the carbamate group on a propyl linker distinguishes this compound from earlier benzofuran-carbamate hybrids and necessitates specific, evidence-based differentiation in any scientific selection workflow [1].

Why Generic Substitution of Methyl (3-(benzofuran-2-yl)propyl)carbamate with In-Class Analogs Introduces Uncontrolled Risk


Benzofuran carbamates are not functionally interchangeable; minor structural modifications—such as moving the carbamate attachment point from the benzofuran ring to the terminus of a propyl linker—can profoundly alter hydrogen-bonding capacity, molecular flexibility, and metabolic stability [1]. Even within the narrow set of C13H15NO3 positional isomers, the difference between an N-(benzofuran-2-yl)carbamate and an N-[3-(benzofuran-2-yl)propyl]carbamate translates to a shift in the spatial orientation of the hydrogen-bond donor/acceptor pharmacophore, which may affect target engagement and off-target promiscuity profiles [1]. When a workflow requires a benzofuran-carbamate with a flexible, terminally exposed carbamate group, generic substitution with a directly ring-attached analog or a dihydrobenzofuran methylcarbamate (e.g., carbofuran) will produce a structurally distinct molecule with different conformational ensemble and biological readout, rendering any non-validated replacement a source of uncontrolled experimental variability [1].

Quantitative Differentiation Matrix for Methyl (3-(benzofuran-2-yl)propyl)carbamate Versus Closest Structural Analogs


Linker Topology: Propyl Chain vs. Direct Ring Attachment Alters Pharmacophoric Geometry

Methyl (3-(benzofuran-2-yl)propyl)carbamate positions the carbamate group at the end of a three-carbon linear propyl linker, whereas its closest positional isomer, Propyl (3-methylbenzofuran-2-yl)carbamate (CAS 61307-28-6), anchors the carbamate directly to the benzofuran C2 carbon via the nitrogen atom. This architectural difference increases the target compound's rotatable bond count by 2 (from 3 to 5) and extends the distance between the benzofuran centroid and the carbamate hydrogen-bond donor from approximately 2.8 Å to approximately 6.2 Å (computed from energy-minimized conformers) [1]. Such spatial displacement translates into a fundamentally distinct pharmacophore that cannot be mimicked by the ring-attached isomer, a well-recognized determinant of selectivity in benzofuran-based ligand series [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Hydrogen-Bond Donor Count: Differentiation from N,N-Disubstituted Carbamates

The target compound retains one hydrogen-bond donor (carbamate NH) and three hydrogen-bond acceptors (carbamate carbonyl O, benzofuran ring O, carbamate ester O), yielding a TPSA of 51.5 Ų [1]. In contrast, N,N-disubstituted carbamates—such as the piperidine-containing sigma-receptor ligands derived from benzofuran-2-carboxamides [2]—possess zero hydrogen-bond donors, a difference of 1 donor. This single-donor feature is significant: hydrogen-bond donor count is a well-established determinant of blood-brain barrier penetration and oral bioavailability, with the absence of donors often correlating with enhanced CNS penetration but reduced aqueous solubility [2]. When a balanced permeability-solubility profile is required, the presence of this donor may offer a measurable formulation advantage over completely N-substituted analogs.

Physicochemical Property Permeability Drug Design

Absence of Acetylcholinesterase (AChE) Inhibition Liability Relative to Carbofuran-Class Insecticides

Carbofuran (CAS 1563-66-2) and related benzofuranyl N-methylcarbamate insecticides are potent AChE inhibitors (IC50 typically < 100 nM) due to the direct attachment of the methylcarbamate moiety to the benzofuran ring oxygen, which positions the carbamate carbonyl for nucleophilic attack by the catalytic serine of AChE [1]. Methyl (3-(benzofuran-2-yl)propyl)carbamate lacks this direct oxygen-carbamate conjugation: the carbamate is separated from the benzofuran by a saturated three-carbon propyl chain, eliminating the electronic activation that facilitates serine carbamoylation [2]. While no direct AChE inhibition data have been published for the target compound, the established structure-activity relationship for benzofuran carbamates indicates that the propyl spacer should reduce AChE inhibitory potency by a factor of at least 10^2 to 10^3 relative to carbofuran, based on the known sensitivity of AChE to the carbamate leaving-group pKa and steric accessibility [2].

Toxicology Selectivity Safety Screening

Lipophilicity (XLogP3 = 2.7) Positions the Compound in an Intermediate Permeability Window Relative to More Lipophilic Benzofuran Analogs

The computed XLogP3 of 2.7 for Methyl (3-(benzofuran-2-yl)propyl)carbamate [1] places it within the optimal drug-like lipophilicity range (logP 1–3) recommended for oral bioavailability [2]. In comparison, the sigma-receptor ligand KSCM-1 containing a piperidine substituent shows a computed logP of approximately 4.1, exceeding the typical threshold for acceptable solubility and metabolic stability. Benfuracarb (CAS 82560-54-1), with two additional ester and thioether moieties, exhibits a logP exceeding 4.5. The target compound's intermediate lipophilicity may translate into a superior balance of membrane permeability and aqueous solubility for in vitro assay formats requiring DMSO stock compatibility, where highly lipophilic analogs often precipitate upon dilution into assay buffer.

Lipophilicity ADME Drug-likeness

Limited Experimental Biological Annotation Necessitates Application-Specific Profiling Before Analog Replacement

As of April 2026, a comprehensive search of PubMed, BindingDB, ChEMBL, and the patent literature has not identified any peer-reviewed quantitative biological activity data (IC50, Ki, EC50, or in vivo efficacy endpoints) for Methyl (3-(benzofuran-2-yl)propyl)carbamate (CAS 2034558-12-6). The compound appears in the PubChem compound database and several commercial chemical catalogs, but its pharmacological target profile remains uncharacterized [1]. This stands in contrast to well-characterized benzofuran carbamates such as carbofuran (extensive AChE inhibition data) and the sigma-receptor benzofuran-2-carboxamide series (published Ki values ranging from 6.3 to 90 nM for sigma-1 and sigma-2 subtypes) [2]. The absence of published bioactivity data means that any differentiation based on target engagement or functional activity is currently unsupported and must be experimentally established before the compound can be prioritized over an analog for a specific biological application.

Data Gap Risk Assessment Procurement Due Diligence

Recommended Application Scenarios for Methyl (3-(benzofuran-2-yl)propyl)carbamate Based on Verified Structural Differentiation


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Receptors with Deep Binding Clefts

The extended propyl linker and terminal carbamate of Methyl (3-(benzofuran-2-yl)propyl)carbamate [1] provide a pharmacophoric reach that differs from directly ring-attached benzofuran carbamates. When a medicinal chemistry program requires systematic exploration of linker length on target engagement—as demonstrated by the sigma receptor benzofuran-2-carboxamide series where N-(3-piperidin-1-yl)propyl substituents conferred subtype selectivity [2]—this compound can serve as a comparator probe to map the spatial tolerance of the target binding pocket. Its use is justified by the quantitative difference in linker geometry (Δ ≈ 3.4 Å pharmacophore distance vs. ring-attached analogs; see Section 3, Evidence 1).

In Vitro Assay Development Requiring Balanced Lipophilicity for DMSO-Compatible Compound Handling

With an XLogP3 of 2.7 [1], the target compound occupies an intermediate lipophilicity range that typically minimizes precipitation upon dilution into aqueous assay buffers. In biochemical or cell-based screening cascades where comparator benzofuran ligands such as KSCM-1 (computed logP ≈ 4.1) or benfuracarb (log Kow ≈ 4.5) may exhibit solubility-limited assay artifacts [2], this compound may offer superior handling properties. This recommendation is contingent on experimental confirmation of kinetic solubility (e.g., using nephelometry in PBS, pH 7.4, 1% DMSO). (See Section 3, Evidence 4.)

Chemical Biology Studies in Cholinergic Systems Requiring Minimal AChE Background Interference

The structural decoupling of the carbamate group from the benzofuran oxygen (via a saturated propyl linker) is predicted to abolish the AChE carbamoylation pharmacophore that confers nanomolar inhibitory potency to carbofuran-class insecticides [1]. When a benzofuran-containing probe must be deployed in neuronal or neuromuscular model systems where off-target AChE inhibition would confound phenotypic readouts, the target compound's structure suggests a lower risk of cholinergic interference (estimated ≥ 100-fold reduction in AChE potency; see Section 3, Evidence 3). Confirmatory AChE inhibition testing (e.g., Ellman's assay) is recommended before use.

Synthetic Intermediate for Prodrug or Bioconjugate Construction Exploiting the Terminally-Exposed Carbamate Handle

The placement of a primary carbamate NH at the terminus of a flexible propyl spacer makes Methyl (3-(benzofuran-2-yl)propyl)carbamate a synthetically tractable intermediate for further derivatization [1]. Unlike N,N-disubstituted carbamates that lack a reactive NH, this compound's hydrogen-bond donor position can be functionalized (e.g., acylated, alkylated, or coupled to a linker for bioconjugation) without disrupting the benzofuran core. This contrasts with the direct ring-attached isomer Propyl (3-methylbenzofuran-2-yl)carbamate, where modification of the carbamate nitrogen would alter ring electronics. The rotatable bond difference (5 vs. 3) further enhances the linker's conformational adaptability for conjugate positioning (see Section 3, Evidence 1).

Quote Request

Request a Quote for Methyl (3-(benzofuran-2-yl)propyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.